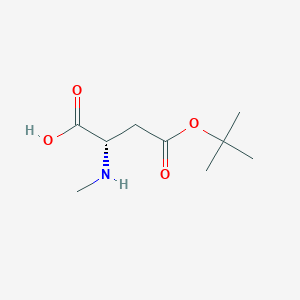

N-Me-Asp(Otbu)-OH

Übersicht

Beschreibung

“N-Me-Asp(Otbu)-OH” is also known as “Fmoc-N-Me-Asp(Otbu)-OH” or “N-α-Fmoc-N-α-methyl-L-aspartic acid β-tert butyl ester”. It is a building block for the introduction of N-α-methyl-aspartic acid amino-acid residues by Fmoc SPPS . The empirical formula is C24H27NO6 and the molecular weight is 425.47 g/mol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C24H27NO6/c1-24(2,3)31-21(26)13-20(22(27)28)25(4)23(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,27,28)/t20-/m0/s1 . This code represents the molecular structure of the compound.

Physical and Chemical Properties Analysis

“this compound” is a white to off-white powder . . It is soluble in DMF .

Wissenschaftliche Forschungsanwendungen

Festphasen-Peptidsynthese (SPPS)

N-Me-Asp(Otbu)-OH: wird häufig in der SPPS verwendet, wo es als Baustein für Peptide fungiert . Die Fmoc-Gruppe schützt die Aminogruppe während des Syntheseprozesses und ermöglicht die sequentielle Addition von Aminosäuren, um die gewünschte Peptidkette zu bilden. Diese Verbindung ist besonders nützlich für die Einführung von N-methylierten Aspartat-Resten in Peptide, was die Stabilität des Peptids gegen proteolytische Enzyme verbessern kann.

Verbesserung der proteolytischen Stabilität

Die Einarbeitung von This compound in Peptide kann ihre proteolytische Stabilität erheblich verbessern . N-methylierte Aminosäuren sind weniger anfällig für enzymatischen Abbau, was für therapeutische Peptide von Vorteil ist, die eine länger anhaltende Aktivität in biologischen Systemen erfordern.

Arzneimittelforschung und -entwicklung

In der Arzneimittelforschung wird This compound verwendet, um Analoga von bioaktiven Peptiden mit verbesserten pharmakokinetischen Eigenschaften zu erzeugen . Durch die Veränderung der Peptidstruktur mit N-methylierten Aminosäuren können Forscher die orale Bioverfügbarkeit und metabolische Stabilität des Arzneimittels verbessern.

Bibliothekssynthese

This compound: dient als selektiv geschützter Baustein für die Synthese von Substanzbibliotheken . Diese Bibliotheken sind für das Hochdurchsatz-Screening in der medizinischen Chemie unerlässlich, da sie eine schnelle Identifizierung potenzieller Arzneimittelkandidaten ermöglichen.

Synthese von β-Aspartyl-Peptiden

Diese Verbindung ist maßgeblich an der Herstellung von β-Aspartyl-Peptiden beteiligt . Nachdem die Carboxygruppe der Seitenkette mit einem geeigneten Amin oder Alkohol kondensiert wurde, können die α-Amino- und Carboxylfunktionen selektiv entschützt werden, was die Synthese von verzweigten Peptiden erleichtert.

Erstellung von Peptidomimetika

This compound: wird verwendet, um Peptidomimetika zu erzeugen – Moleküle, die die Struktur und Funktion von Peptiden nachahmen . Diese Mimetika können eine verbesserte biologische Stabilität und eine verbesserte Spezifität für ihre Ziele aufweisen, was sie in der therapeutischen Entwicklung wertvoll macht.

Safety and Hazards

Wirkmechanismus

Target of Action

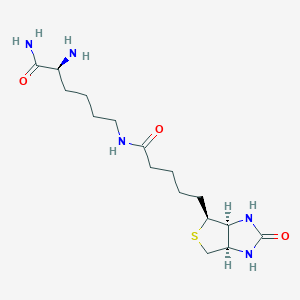

N-Me-Asp(Otbu)-OH, also known as Fmoc-Asp(OtBu), is primarily used as a building block in peptide synthesis . It is selectively protected, allowing for the synthesis of β-aspartyl peptides .

Mode of Action

The compound interacts with its targets through condensation of the side-chain carboxy with an appropriate amine or alcohol . The α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively . This facilitates the synthesis of branched esters and amides, and lactams and lactones containing the aspartyl unit .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in peptide synthesis. The compound’s ability to form branched esters and amides, and lactams and lactones, allows it to play a crucial role in the creation of complex peptide structures .

Result of Action

The molecular and cellular effects of this compound’s action are the formation of complex peptide structures. By facilitating the synthesis of branched esters and amides, and lactams and lactones, it enables the creation of a wide variety of peptides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored below +30°C . Additionally, the compound’s solubility in DMF suggests that the solvent environment could also impact its action .

Eigenschaften

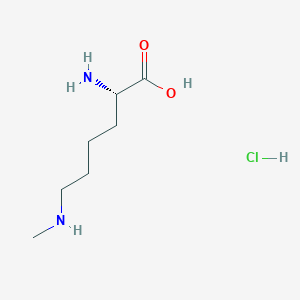

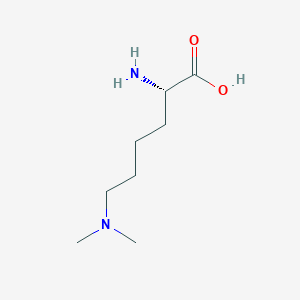

IUPAC Name |

(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10-4)8(12)13/h6,10H,5H2,1-4H3,(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZMENGKDSBXFM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427288 | |

| Record name | (2S)-4-tert-Butoxy-2-(methylamino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197632-85-2 | |

| Record name | (2S)-4-tert-Butoxy-2-(methylamino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

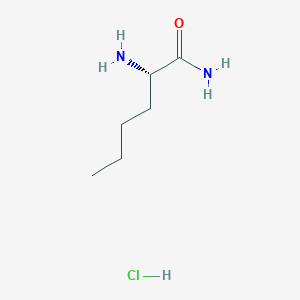

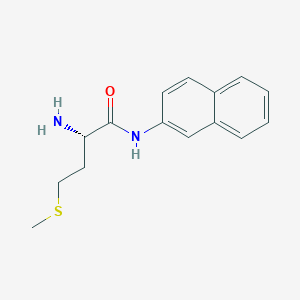

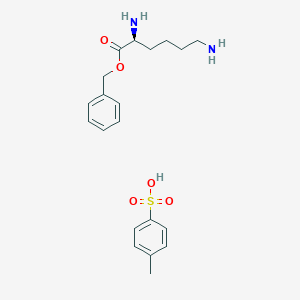

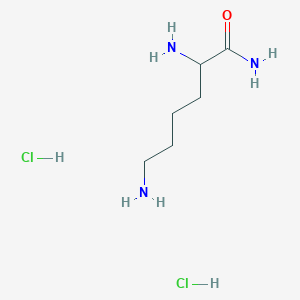

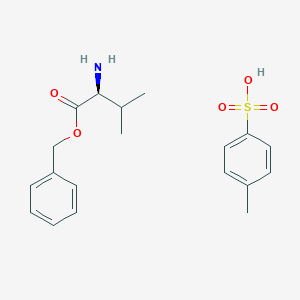

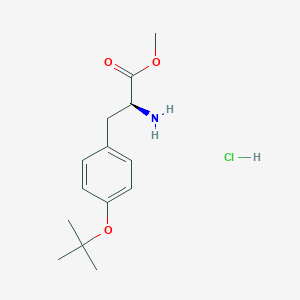

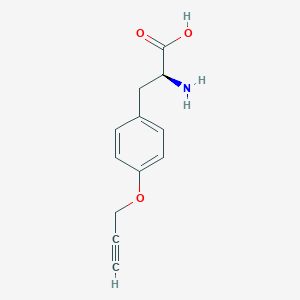

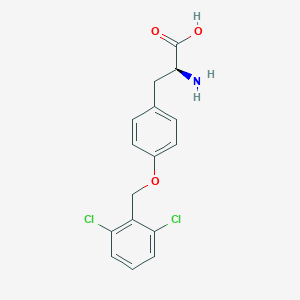

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.